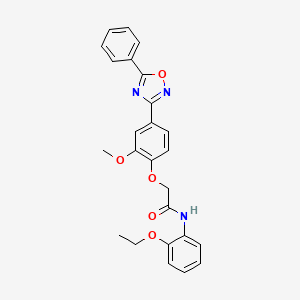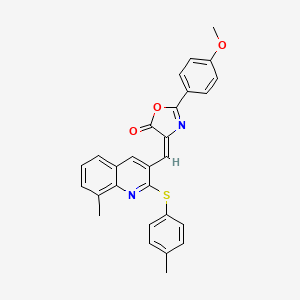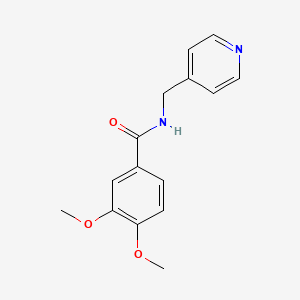
N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of Janus kinase 2 (JAK2), a key enzyme involved in the JAK-STAT signaling pathway. The JAK-STAT pathway plays a critical role in many cellular processes, including immune response, cell growth, and differentiation. Dysregulation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide inhibits the activity of JAK2 by binding to the ATP-binding site of the enzyme. JAK2 is a key enzyme in the JAK-STAT signaling pathway, which is involved in many cellular processes, including immune response, cell growth, and differentiation. Inhibition of JAK2 activity by this compound results in downstream effects on the JAK-STAT pathway, including inhibition of STAT3 phosphorylation and downstream gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. In cancer cells, this compound has been shown to inhibit the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide is its specificity for JAK2 and other JAK family members. This specificity allows for targeted inhibition of the JAK-STAT pathway, which may have therapeutic benefits in various diseases. However, one of the limitations of this compound is its potency, which may vary depending on the cell type and experimental conditions. In addition, this compound has been shown to have off-target effects, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide. One area of research is the development of more potent and selective JAK2 inhibitors. Another area of research is the identification of biomarkers that can predict response to this compound and other JAK2 inhibitors. In addition, there is a need for further studies to investigate the potential therapeutic applications of this compound in autoimmune disorders and inflammatory diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dichloroaniline to form the intermediate this compound. This intermediate can then be further purified to obtain the final product, this compound. The synthesis of this compound has been described in several research articles, and the compound is commercially available from various chemical suppliers.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in cancer treatment, where this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Studies have also shown that this compound can enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
In addition to cancer, this compound has also been studied for its potential applications in autoimmune disorders and inflammatory diseases. The JAK-STAT pathway plays a critical role in the immune response, and dysregulation of this pathway has been implicated in various autoimmune and inflammatory diseases. This compound has been shown to inhibit the activity of JAK2 and other JAK family members, which may have therapeutic benefits in these diseases.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-4-3-12(9-14(13)20-2)15(18)17-10-11-5-7-16-8-6-11/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSIUXFWKFHKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
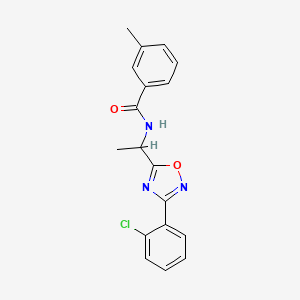
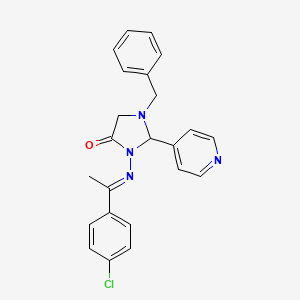
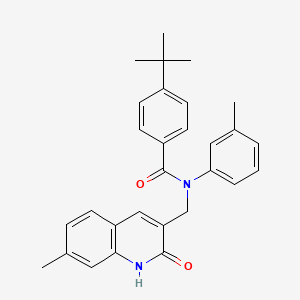
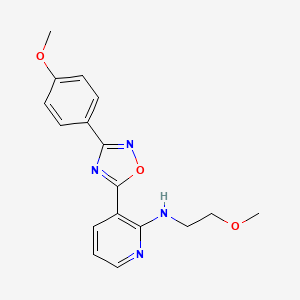
![8-bromo-N-(2,4-dimethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7707441.png)
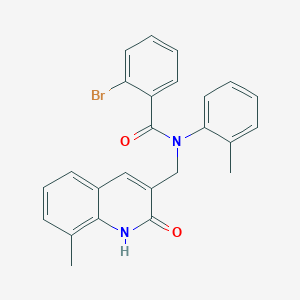
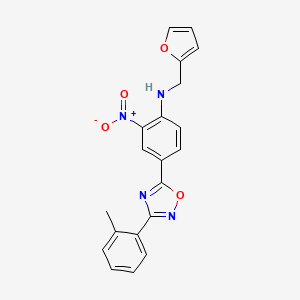
![3-(4-fluorophenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707457.png)
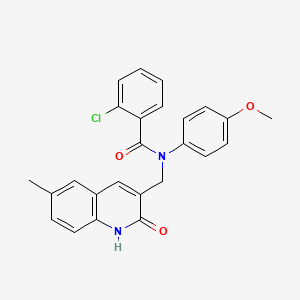
![1-(benzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7707468.png)
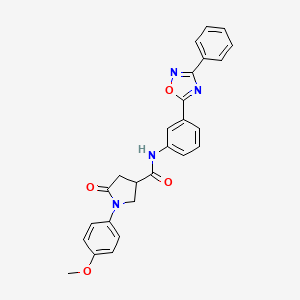
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7707481.png)
